1-Bromo-4-chloro-2-(difluoromethoxy)benzene chemical properties
1-Bromo-4-chloro-2-(difluoromethoxy)benzene chemical properties
An In-depth Technical Guide: 1-Bromo-4-chloro-2-(difluoromethoxy)benzene: A Versatile Building Block for Advanced Chemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a strategically-functionalized aromatic compound that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a difluoromethoxy group and two distinct halogen atoms (bromine and chlorine), offers chemists a platform for sequential and site-selective modifications. The presence of the difluoromethoxy moiety is particularly significant in medicinal chemistry, where it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key reactivity patterns of this compound, with a focus on its application in modern drug discovery and agrochemical development.
Molecular Identity and Physicochemical Properties
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic ether. The strategic placement of its functional groups dictates its chemical behavior, particularly in metal-catalyzed cross-coupling reactions.
Caption: Molecular structure of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Bromo-1-chloro-2-(difluoromethoxy)benzene | J&K Scientific[3] |
| CAS Number | 1000575-20-1 | J&K Scientific[3] |
| Molecular Formula | C₇H₄BrClF₂O | J&K Scientific[3] |
| Molecular Weight | 257.46 g/mol | PubChem[4] |
| PubChem CID | 26599243 | J&K Scientific[3] |
| InChIKey | NGPWNGKVKQXTBJ-UHFFFAOYSA-N | J&K Scientific[3] |
| SMILES | C1=CC(=C(C=C1Br)OC(F)F)Cl | J&K Scientific[3] |
| Physical State | Liquid (predicted) | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
The Strategic Importance of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is a powerful tool in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups to fine-tune the pharmacokinetic profile of a molecule.
-
Metabolic Stability: The strong C-F bonds in the -OCHF₂ group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can significantly increase the metabolic stability and in vivo half-life of a drug candidate.
-
Lipophilicity: Fluorine is highly electronegative yet the -OCHF₂ group is more lipophilic than a hydroxyl or even a methoxy group. This property can enhance a molecule's ability to cross cell membranes, improving its absorption and distribution (ADME properties).[2]
-
Receptor Binding: The -OCHF₂ group can act as a lipophilic hydrogen bond donor, a unique interaction that can alter and potentially improve binding affinity to biological targets. Its distinct electronic properties modify the acidity of nearby protons and the electron density of the aromatic ring, influencing molecular interactions.
Plausible Synthesis Pathway
While specific manufacturing protocols for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene are proprietary, a chemically sound approach involves the O-difluoromethylation of the corresponding phenol precursor, 2-bromo-5-chlorophenol. Modern methods often utilize difluorocarbene (:CF₂) as the reactive intermediate. Fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, is an excellent source for difluorocarbene.[5]
Caption: Proposed workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol: O-Difluoromethylation
This protocol is based on established methods for the conversion of phenols to difluoromethoxyarenes.[5]
-
Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a gas inlet tube, and a condenser connected to an exhaust bubbler. Maintain the system under an inert atmosphere (e.g., Nitrogen).
-
Charge Reagents: To the flask, add 2-bromo-5-chlorophenol (1.0 eq), a suitable base such as potassium hydroxide (KOH, 3-4 eq), and a solvent system like a mixture of DMF and water.
-
Reaction: While stirring vigorously, bubble fluoroform (CHF₃) gas through the solution at a controlled rate. The reaction is typically maintained at a moderate temperature (e.g., 50-70 °C). The base deprotonates the phenol to the more nucleophilic phenoxide, which then traps the in situ-generated difluorocarbene.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.
Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] For 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, this reaction can be performed selectively at the C-Br position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Exemplary Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture with stirring (e.g., 80-110 °C) for several hours. The base is crucial as it facilitates the transmetalation step by forming a more reactive boronate species.[7]
-
Workup and Purification: After cooling, perform a standard aqueous workup, extract the product, and purify by column chromatography to yield the 4-chloro-2-(difluoromethoxy)-functionalized biphenyl or styrene derivative, leaving the C-Cl bond available for subsequent transformations.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[8] Similar to the Suzuki coupling, this reaction can be directed to the more reactive C-Br bond.
Exemplary Protocol: Selective Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).[9][10]
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (e.g., 90-120 °C) until the starting material is consumed. The choice of ligand is critical and often requires screening to achieve optimal results.[8]
-
Workup and Purification: Cool the reaction, quench carefully with water, and extract the product into an organic solvent. Purification via column chromatography will yield the corresponding N-aryl amine.
Predictive Spectroscopic Analysis
While experimental spectra for this specific molecule are not widely published, its key NMR features can be predicted based on its structure and data from close analogs like 1-bromo-4-chloro-2-(difluoromethyl)benzene.[11]
Table 2: Predicted NMR Spectral Features
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constant (J) | Notes |
|---|---|---|---|---|
| ¹H NMR | ~7.5 - 7.8 | m | - | Three distinct signals expected for the aromatic protons. |
| ~6.5 - 7.5 | t | JH-F ≈ 72-76 Hz | Characteristic triplet for the proton of the -OCHF₂ group. | |
| ¹⁹F NMR | ~ -80 to -90 | d | JF-H ≈ 72-76 Hz | A single doublet for the two equivalent fluorine atoms coupled to the methoxy proton. |
| ¹³C NMR | ~110 - 140 | - | - | Multiple signals for the aromatic carbons. |
| | ~115 | t | JC-F ≈ 240-250 Hz | A characteristic triplet for the carbon of the -OCHF₂ group due to one-bond coupling with the two fluorine atoms. |
Safety and Handling
Based on safety data for structurally related compounds like 1-bromo-4-chloro-2-fluorobenzene, appropriate precautions are necessary.[12][13][14]
-
Hazard Classification (Predicted): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13][15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a highly valuable and versatile building block for organic synthesis. Its key attributes—the bioisosteric -OCHF₂ group and the differentially reactive C-Br and C-Cl bonds—provide a robust platform for the construction of complex molecular architectures. For researchers in drug discovery and agrochemical development, this intermediate offers a reliable pathway to novel compounds with potentially enhanced biological and pharmacokinetic properties. Understanding its reactivity is essential for leveraging its full synthetic potential.
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